4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Overview
Description
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline is a useful research compound. Its molecular formula is C18H14N4S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Biology : It is identified as a novel compound with potential applications in chemistry and biology (Komin & Carmack, 1975).
Dimeric Structure in Electron-Poor Macrocycles : A study discusses 4,7-bis((trimethylsilyl) ethynyl) benzo[c][1,2,5] thiadiazole, which has a dimeric structure with short S· · ·N contacts, common in electron-poor macrocycles (Boudebous et al., 2008).
Starting Material for Chemical Reactions : 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione is used as a starting material for various chemical reactions (Mataka et al., 1993).
Photovoltaic Applications : The synthesized compounds are useful in photovoltaic applications like dye-sensitized solar cells and organic light-emitting diodes (Chmovzh, Kudryashev & Rakitin, 2022).
Charge-Transport Materials : 2,2'-(Benzo[c][1,2,5]thiadiazol-4,7-diyl)-4,4'-dialkyl-bis(4H-dithieno[3,2-b:2',3'-d]pyrrole) are used as charge-transport materials (Polander et al., 2011).
Pharmacological Activities : Boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles possess potential anticancer properties and other pharmacological activities (Das, Shareef & Das, 2023).
Biomolecule-Binding Interactions : New hybrid benzo-2,1,3-thiadiazoles show photophysical properties and interactions with DNA and human serum albumin (HSA) (Neto et al., 2020).
Electrochemical and Biomolecular Interaction : Alkynylselenium-functionalized benzothiadiazoles were studied for their photophysical, electrochemical, and biomolecular interaction properties (Silveira et al., 2021).
Properties
IUPAC Name |
4-[4-(4-aminophenyl)-2,1,3-benzothiadiazol-7-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODNHZESHSUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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